

Scalable synthesis protocols for Nofdepi production

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Compound of Interest

Compound Name:	Nofdepi
CAS No.:	141480-75-3
Cat. No.:	B142264

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Application Note: Scalable Synthesis Protocols for Nifedipine Production

Editor's Note on Nomenclature

This protocol addresses the request for "**Nofdepi**," which is identified here as a typographic approximation of Nifedipine (CAS: 21829-25-4). Nifedipine is a seminal 1,4-dihydropyridine calcium channel blocker. If "**Nofdepi**" refers to a distinct, proprietary New Chemical Entity (NCE) not currently indexed in public chemical repositories, please verify the CAS registry number. The following guide details the industrial standard for scalable Nifedipine synthesis.

Part 1: Strategic Synthesis Architecture

The synthesis of Nifedipine relies on the Hantzsch Dihydropyridine Synthesis, a multicomponent reaction that has evolved from simple batch reflux to sophisticated continuous flow chemistries. For scalable production, the "Classical Hantzsch" (using ammonia) is often replaced by the "Modified Hantzsch" (using methyl 3-aminocrotonate) to improve yield and reduce byproduct formation.

Critical Process Parameters (CPPs)

- **Photostability Control:** Nifedipine is acutely sensitive to light (<450 nm). Exposure converts the 1,4-dihydropyridine ring into a pyridine analog (nitroso- or nitro-derivative), a degradation impurity strictly regulated by ICH guidelines. All reactors and downstream vessels must be amber-glassed or foil-wrapped.
- **Thermodynamic Control:** The reaction is exothermic. In batch scale-up (>1 kg), heat removal becomes the rate-limiting step.
- **Impurity Profile:** The primary impurity to manage is the oxidized pyridine derivative. This is minimized by excluding light and oxidants (degassing solvents).

Part 2: Detailed Experimental Protocol

Method A: Convergent Batch Synthesis (Pilot Scale)

Target Yield: 85-90% | Purity: >99.5% (HPLC)

Reagents:

- 2-Nitrobenzaldehyde (1.0 eq)
- Methyl Acetoacetate (1.0 eq)
- Methyl 3-aminocrotonate (1.05 eq)
- Solvent: Methanol (MeOH) or Isopropanol (IPA) - Anhydrous

Protocol:

- **Reactor Setup:** Equip a double-jacketed glass reactor with an overhead stirrer, reflux condenser, and nitrogen inlet. Ensure the entire apparatus is shielded from light (use amber glass or wrap in aluminum foil).
- **Charging:** Under a nitrogen atmosphere, charge the reactor with Methanol (10 volumes relative to aldehyde).

- Dissolution: Add 2-Nitrobenzaldehyde and Methyl Acetoacetate. Stir at 25°C until fully dissolved.
- Addition: Add Methyl 3-aminocrotonate in a single portion.
- Reaction: Heat the mixture to Reflux (65°C). Maintain reflux for 6–8 hours.
 - In-Process Control (IPC): Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC. Reaction is complete when 2-Nitrobenzaldehyde is <0.5%.
- Crystallization (Critical Step):
 - Cool the reaction mixture slowly to 20°C over 2 hours.
 - Further cool to 0–5°C and hold for 4 hours to maximize precipitation.
 - Note: Nifedipine crystallizes as a yellow powder.
- Filtration: Filter the yellow precipitate under vacuum/nitrogen pressure.
- Washing: Wash the wet cake with cold Methanol (0°C, 2 volumes) to remove unreacted acetoacetate and soluble impurities.
- Drying: Dry in a vacuum oven at 50°C for 12 hours. Strictly exclude light during drying.

Method B: Continuous Flow Synthesis (Industrial Scale)

Target Yield: >95% | Residence Time: 10-20 mins

For multi-kilogram production, a continuous flow approach is superior due to improved heat transfer and precise residence time control, which minimizes thermal degradation.

Workflow:

- Stream A: 2-Nitrobenzaldehyde + Methyl Acetoacetate in MeOH.
- Stream B: Methyl 3-aminocrotonate in MeOH.

- Reactor: Heated Coil Reactor (Stainless steel or PFA), T = 100°C (pressurized to 5 bar to prevent boiling).
- Quench: Output flows into a crystallization vessel kept at 5°C.

Part 3: Data Presentation & Quality Control

Table 1: Process Comparison (Batch vs. Flow)

Parameter	Batch Process	Continuous Flow
Reaction Time	6–8 Hours	15–20 Minutes
Temperature	65°C (Reflux)	100–120°C (Pressurized)
Impurity (Oxidized)	0.2 – 0.5%	< 0.1%
Space-Time Yield	Low	High (approx. 50x Batch)
Light Exposure Risk	High (during transfers)	Low (closed system)

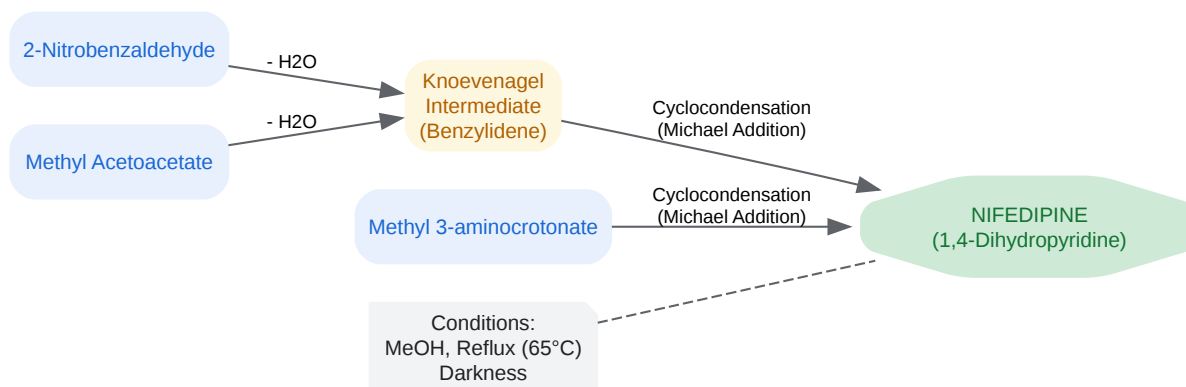
Table 2: Key Impurities & Limits

Impurity Name	Structure Note	Source	Limit (USP/EP)
Nitrophenylpyridine	Oxidized DHP ring	Light/Air oxidation	NMT 0.2%
Nitroso Analog	Nitro group reduction	Photolytic degradation	NMT 0.1%
2-Nitrobenzaldehyde	Starting Material	Incomplete reaction	NMT 0.1%

Part 4: Visualization of Pathways

Figure 1: Reaction Logic & Mechanism

The convergent synthesis pathway utilizing the modified Hantzsch reaction to ensure regioselectivity.

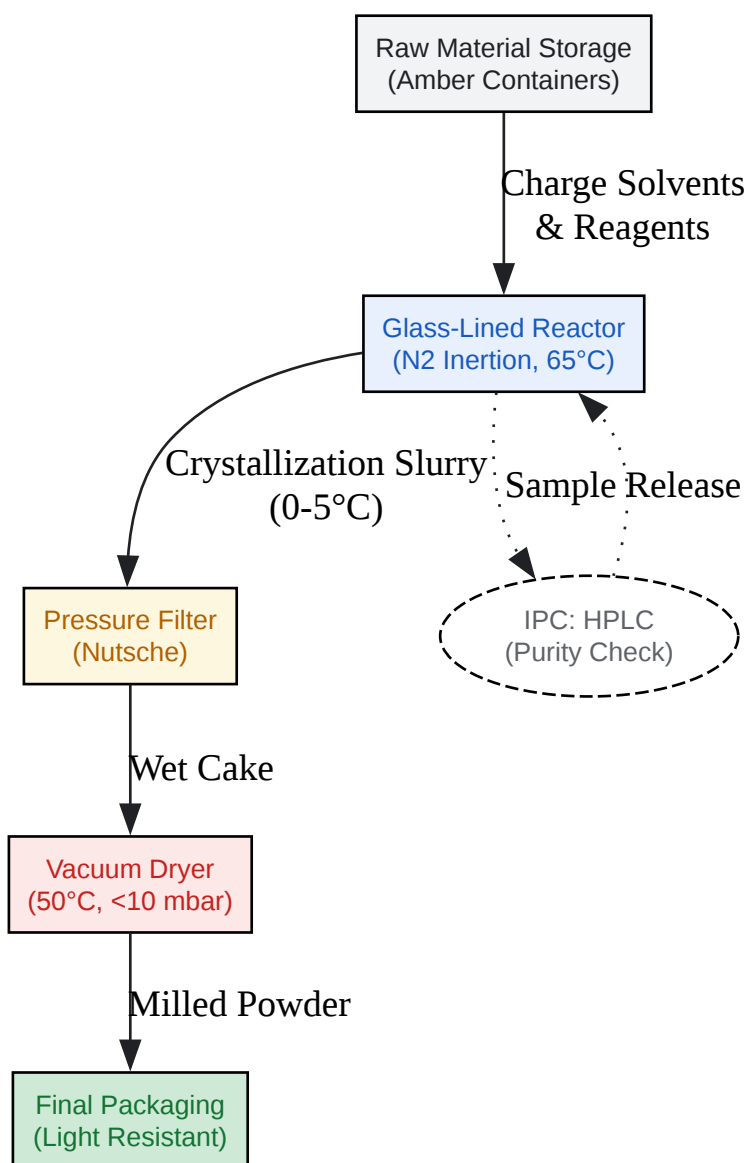


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Caption: Convergent synthesis of Nifedipine via modified Hantzsch condensation preventing symmetrical side-products.

Figure 2: Scalable Process Flow Diagram

Process engineering view for manufacturing scale-up.



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Caption: Unit operation workflow emphasizing light protection and thermal control points.

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